![molecular formula C7H4BrNOS B1338086 2-溴噻吩[3,2-c]吡啶-4(5H)-酮 CAS No. 28948-60-9](/img/structure/B1338086.png)

2-溴噻吩[3,2-c]吡啶-4(5H)-酮

描述

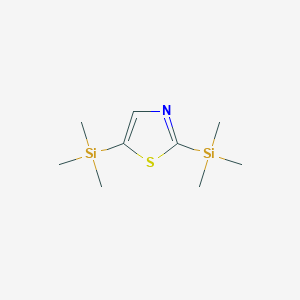

2-Bromothieno[3,2-c]pyridin-4(5H)-one is a compound that has been synthesized and studied due to its potential as a building block in drug discovery and organic synthesis. The compound is part of a broader class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and their use in the synthesis of complex organic molecules .

Synthesis Analysis

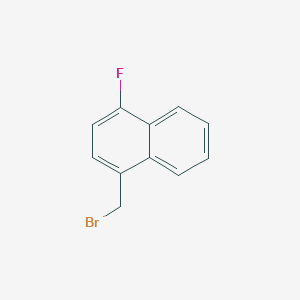

The synthesis of 2-bromothieno[3,2-c]pyridin-4(5H)-one derivatives has been achieved through various methods. One approach involves the Eloy-Deryckere thermal benzo/heteropyridinone synthesis, which is a telescoped procedure that reduces risks associated with classical procedures. The use of tributylamine in this process facilitates E/Z-isomerization of intermediate vinyl isocyanate and lowers the temperature necessary for the overall thermal process . Another method includes a regioselective bromination of thieno[2,3-b]pyridine, which proceeds with selectivity toward the 4-position, followed by cross-coupling reactions to demonstrate the potential of 4-bromothieno[2,3-b]pyridine as a building block .

Molecular Structure Analysis

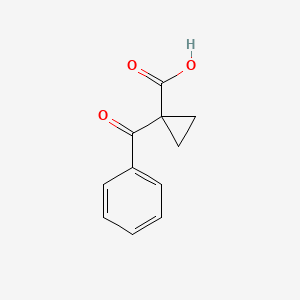

The molecular structure of related brominated heterocyclic compounds has been characterized using various spectroscopic techniques, including NMR spectroscopy and X-ray single-crystal diffraction. These studies provide detailed information on the geometry and conformation of the molecules, which is essential for understanding their reactivity and interaction with biological targets .

Chemical Reactions Analysis

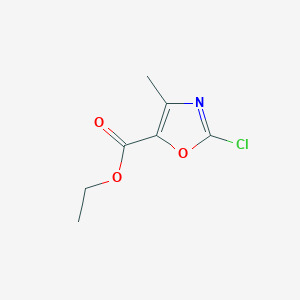

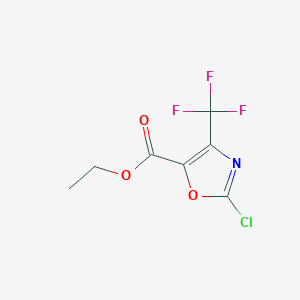

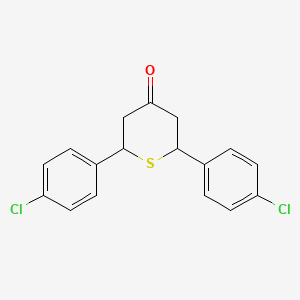

Brominated thienopyridines, such as 2-bromothieno[3,2-c]pyridin-4(5H)-one, are key intermediates in the synthesis of more complex heterocyclic compounds. They undergo various chemical reactions, including palladium-catalyzed cascade reactions, nucleophilic aromatic substitution (SNAr), and halocyclization, to yield a variety of hybrid structures with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thienopyridines are influenced by their molecular structure. These properties include melting points, solubility, and stability, which are important for their practical application in synthesis and drug development. The intramolecular hydrogen bonding and crystal packing can also affect these properties, as seen in the crystal structure analysis of related compounds .

科学研究应用

合成技术

通过各种技术合成了2-溴噻吩[3,2-c]吡啶-4(5H)-酮及其衍生物,突出了该化合物在化学合成中的多功能性。一种方法涉及热合成方法,利用三丁基胺促进中间乙烯异氰酸酯的E/Z异构化,从而降低了热过程所需的温度 (Boros & Kaldor, 2015)。另一种方法包括由劳维森试剂引发的多米诺反应,允许方便高效地合成取代衍生物(Huang et al., 2012)。

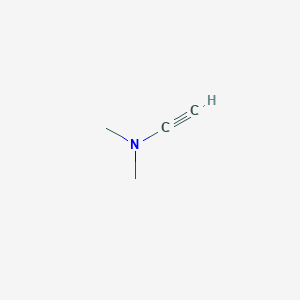

荧光研究

已对该化合物的衍生物进行了荧光行为研究。例如,通过2-溴-4-氯噻吩[3,2-c]吡啶与环胺反应合成衍生物,然后通过铃木偶联与取代硼酸进行反应,展示了给体-受体取代基对吸收、发射性能和荧光量子产率的影响,表明了该化合物在基于荧光的应用中的潜力(Toche & Chavan, 2013)。

药物发现和药物化学中的应用

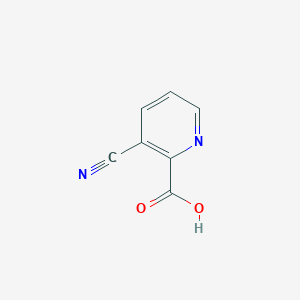

药物发现的构建模块

4-溴噻吩[2,3-b]吡啶衍生物被强调为药物发现研究中至关重要的构建模块。对噻吩[2,3-b]吡啶的区域选择性溴化,具有特定位置的选择性,已经为通过随后的交叉偶联反应合成新化合物打开了途径,突显了该化合物在新药物代理的开发中的重要性(Lucas et al., 2015)。

癌症研究

在癌症研究中,2-溴噻吩[3,2-c]吡啶-4(5H)-酮的某些衍生物显示出潜力。已对甲基3-氨基-6-溴噻吩[3,2-b]吡啶-2-羧酸酯衍生物进行了评估,对人类肿瘤细胞系的生长抑制活性,一些衍生物在特定细胞系中显示出对细胞周期分布和诱导凋亡的显著影响,标志着它们作为抗癌药物潜在候选药物(Queiroz et al., 2011)。

安全和危害

属性

IUPAC Name |

2-bromo-5H-thieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUWCUXIWRAXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1SC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512134 | |

| Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromothieno[3,2-c]pyridin-4(5H)-one | |

CAS RN |

28948-60-9 | |

| Record name | 2-Bromothieno[3,2-c]pyridin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)